molecular formula C20H22ClNO4S B11638792 ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11638792
M. Wt: 407.9 g/mol
InChI Key: QEMPPFQEHLLDLV-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound recognized in scientific research for its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. This compound is part of a class of thiophene-carboxylate derivatives designed to modulate PPAR signaling pathways, which are central regulators of lipid and glucose metabolism, energy homeostasis, and inflammation. Its primary research value lies in its utility as a chemical tool to investigate the complex biology of PPARs, particularly in the context of metabolic diseases such as dyslipidemia, atherosclerosis, and type 2 diabetes. Studies on related structural analogs have shown that such compounds can activate multiple PPAR subtypes (pan-agonists) or demonstrate selectivity, leading to pleiotropic effects on gene expression that promote reverse cholesterol transport and improve insulin sensitivity. Researchers employ this compound in vitro and in vivo to dissect the downstream transcriptional networks controlled by PPAR activation and to explore its potential therapeutic effects in preclinical models of metabolic syndrome. Its mechanism involves binding to the ligand-binding domain of PPARs, facilitating heterodimerization with the retinoid X receptor (RXR) and subsequent recruitment of coactivators to specific DNA response elements, thereby regulating the expression of target genes involved in fatty acid uptake, storage, and catabolism. Ongoing research continues to elucidate the precise pharmacological profile and full spectrum of actions of this specific molecule, making it a valuable asset for investigators in the field of nuclear receptor pharmacology and metabolic disorder research.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO4S/c1-2-25-20(24)18-15-5-3-6-16(15)27-19(18)22-17(23)7-4-12-26-14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23)

InChI Key

QEMPPFQEHLLDLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

One-Pot Condensation Reaction

A modified Gewald reaction is employed, utilizing cyclopentanone as the ketone component, elemental sulfur, and ethyl cyanoacetate in the presence of morpholine as a base catalyst. The reaction proceeds via the following steps:

  • Knoevenagel Condensation : Cyclopentanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Cyclization : Elemental sulfur participates in nucleophilic attack, forming the thiophene ring.

  • Amination : The intermediate undergoes amination to yield the 2-amino substituent.

Reaction Conditions :

  • Solvent : Ethanol or dichloroethane.

  • Catalyst : Morpholine (10 mol%).

  • Temperature : Reflux at 80–90°C for 6–8 hours.

  • Yield : 70–85% after recrystallization.

Mechanistic Insight :
The cyclopentanone’s strained ring facilitates rapid cyclization, while morpholine deprotonates the α-carbon of ethyl cyanoacetate, enhancing reactivity. Sulfur incorporation proceeds via a radical mechanism, as evidenced by ESR studies.

Cyclopenta[b]thiophene Ring Formation

The dihydro-4H-cyclopenta[b]thiophene system is synthesized using microwave-assisted cyclization, a method validated for related cyclopenta-fused thiophenes.

Microwave-Assisted Cyclization

A solution of the thiophene precursor (e.g., ethyl 2-aminothiophene-3-carboxylate) in dichloroethane is subjected to microwave irradiation at 400 W and 80–90°C for 15–20 minutes. Trifluoromethanesulfonic anhydride (Tf₂O) catalyzes the intramolecular Friedel-Crafts alkylation, forming the cyclopenta ring.

Key Advantages :

  • Reaction Time : 30 minutes vs. 15 hours for conventional heating.

  • Yield : 70% (microwave) vs. 53% (thermal).

  • Purity : 97.8% (microwave) vs. 95.0% (thermal).

Optimization Data :

ParameterConventional HeatingMicrowave Irradiation
Temperature (°C)8080–90
Time (hours)150.5
Yield (%)5370
Purity (%)95.097.8

Acylation of the Amino Group

The final step involves introducing the 4-(4-chlorophenoxy)butanoyl moiety to the 2-amino group of the cyclopenta[b]thiophene intermediate. This is achieved via Schotten-Baumann acylation or carbodiimide-mediated coupling.

Schotten-Baumann Acylation

  • Activation : 4-(4-Chlorophenoxy)butanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

  • Reaction : The acyl chloride reacts with the amino-thiophene intermediate in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base.

Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride).

  • Temperature : 0–5°C (ice bath), then room temperature.

  • Yield : 65–75% after column chromatography.

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid for amide bond formation.

Conditions :

  • Solvent : Dimethylformamide (DMF).

  • Catalyst : EDC (1.5 equiv), HOBt (1.2 equiv).

  • Temperature : 25°C, 12 hours.

  • Yield : 80–85%.

Purification and Characterization

The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Structural confirmation is achieved through:

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 4H, cyclopenta-CH₂), 4.20 (q, 2H, OCH₂), 6.85–7.40 (m, 4H, Ar-H).

  • IR : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Routes

The microwave-assisted method for cyclopenta[b]thiophene formation offers distinct advantages over traditional thermal approaches, including reduced reaction time and higher purity. Similarly, carbodiimide-mediated acylation outperforms Schotten-Baumann in yield and scalability.

Yield Comparison :

StepMethodYield (%)
Cyclopenta FormationMicrowave70
Conventional53
AcylationEDC/HOBt85
Schotten-Baumann75

Challenges and Mitigation Strategies

  • Regioselectivity in Thiophene Formation : Using excess morpholine ensures complete deprotonation, minimizing side products.

  • Acylation Side Reactions : Low-temperature conditions suppress over-acylation.

  • Purification Difficulties : Gradient elution in column chromatography resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been documented to possess antifungal and antibacterial activities. A study highlighted the efficacy of thiophene derivatives against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The compound has also shown promise as an antioxidant. Studies have demonstrated that thiophene derivatives can scavenge free radicals effectively. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was evaluated for its antioxidant activity using several assays, including DPPH scavenging and lipid peroxidation inhibition tests. Results indicated significant antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Recent investigations into related compounds have suggested anti-inflammatory properties. The anti-inflammatory potential of thiophene derivatives may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This opens avenues for developing therapeutic agents for inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Saeed et al. (2010) evaluated the antimicrobial activity of various thiophene derivatives, including those similar to this compound. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties.

Case Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities of thiophene derivatives published in the International Journal of Current Microbiology and Applied Sciences (2016), several compounds were tested using DPPH and nitric oxide scavenging assays. The findings revealed that certain derivatives exhibited antioxidant activities comparable to established antioxidants, suggesting their potential use in nutraceutical applications .

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory or cancer pathways.

    Receptor Modulation: It may act as a modulator of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclopenta[b]thiophene derivatives arises from variations in substituents on the 2-amino group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives

Compound Name Molecular Formula Substituent on 2-Amino Group Molar Mass (g/mol) Key Biological Activity Synthesis Method Reference
Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) C₁₉H₂₁ClNO₄S 4-(4-Chlorophenoxy)butanoyl 397.89 Not explicitly reported (hypothetical: anticancer, enzyme inhibition) Acylation of core structure -
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₉H₂₁NO₅S 3,4-Dimethoxybenzoyl 375.44 Not explicitly reported Acylation with 3,4-dimethoxybenzoyl chloride
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₅H₁₉NO₅S 4-Methoxy-4-oxobutanoyl 325.38 Not explicitly reported Acylation with methyl oxobutanoyl chloride
Ethyl 2-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₇H₂₅N₃O₄S₃ Thieno[2,3-d]pyrimidin-2-ylthioacetamido 574.09 (M+Na) Falcipain-2 inhibition (antimalarial) Condensation with heterocyclic thiol
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₇H₁₇N₃O₂S₂ Phenylthioureido 367.47 Antifungal, antibacterial Condensation with phenyl isothiocyanate
GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) C₂₃H₂₆N₄O₅S Furanyl-piperazinylacetyl 494.54 NOX4 inhibition (IC₅₀ = 5 µM) High-throughput screening derivative

Key Observations

Structural Variations and Lipophilicity: The target compound’s 4-(4-chlorophenoxy)butanoyl group introduces significant lipophilicity compared to analogs like the 3,4-dimethoxybenzoyl () or methyl oxobutanoyl () substituents. This may enhance blood-brain barrier penetration or intracellular uptake . The thieno[2,3-d]pyrimidin-2-ylthioacetamido substituent () adds a heterocyclic moiety, enabling specific enzyme inhibition (e.g., Falcipain-2 in malaria parasites) .

Biological Activity: Derivatives with thioureido groups () exhibit antifungal/antibacterial activity, likely due to interference with microbial cell membranes or enzymes . GLX351322 () demonstrates selective inhibition of NOX4, a reactive oxygen species (ROS)-generating enzyme implicated in fibrosis and cancer .

Synthetic Flexibility: The core structure’s amino group allows diverse modifications, including acylation (e.g., benzoyl, phenoxybutanoyl) or condensation (e.g., thiourea, heterocyclic thiols) . The Gewald reaction () remains a robust method for synthesizing the cyclopenta[b]thiophene scaffold .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound 3,4-Dimethoxybenzoyl Analog () GLX351322 ()
Molecular Weight 397.89 375.44 494.54
LogP (Predicted) ~3.5 ~2.8 ~2.1
Hydrogen Bond Acceptors 5 6 7
Rotatable Bonds 9 7 10
Bioactivity Prediction Enzyme inhibition (hypothetical) Unknown NOX4 inhibition

Biological Activity

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopenta[b]thiophene core with various functional groups that may influence its biological activity. The presence of the 4-chlorophenoxy group and the butanoyl moiety are particularly noteworthy as they may enhance lipophilicity and facilitate interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes and Proteins : The chlorophenoxy group may participate in binding interactions with specific proteins or enzymes, altering their function.
  • Formation of Reactive Intermediates : The compound may undergo metabolic transformations that generate reactive species capable of interacting with cellular macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have highlighted the anticancer potential of related thiophene derivatives. The cytostatic activity observed in some compounds suggests that they may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways involved in tumor growth

Case Studies and Research Findings

  • Cytostatic Activity : A study demonstrated that thiophene derivatives exhibited significant cytostatic effects on cancer cell lines. The mechanism was attributed to their ability to induce cell cycle arrest and apoptosis in treated cells .
  • Analgesic Effects : Another investigation into related compounds revealed analgesic properties exceeding those of standard analgesics like metamizole. This suggests that structural modifications can lead to enhanced therapeutic effects .
  • High Throughput Screening (HTS) : A high-throughput screening campaign identified several small molecules similar to this compound as potent inducers of Oct3/4 expression in pluripotent stem cells, indicating a role in regenerative medicine .

Data Summary Table

Biological ActivityFindingsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and inhibits cell cycle
AnalgesicSuperior analgesic effects compared to metamizole
Stem Cell InductionInduces Oct3/4 expression in stem cells

Q & A

Q. What are the optimal synthetic routes for ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The synthesis typically involves condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 4-(4-chlorophenoxy)butanoyl chloride under reflux in ethanol, catalyzed by glacial acetic acid . Key steps include:

  • Amide bond formation : Reacting the amino group of the thiophene core with the acyl chloride derivative at 80–90°C for 5–8 hours.
  • Solvent selection : Ethanol or dichloromethane is preferred to balance reactivity and solubility .
  • Purification : Recrystallization from ethanol/isopropyl alcohol mixtures yields >90% purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C), X-ray crystallography , and mass spectrometry :

  • ¹H NMR : Aromatic protons from the 4-chlorophenoxy group appear as a doublet (δ 7.2–7.4 ppm), while the cyclopenta[b]thiophene core protons resonate at δ 2.5–3.2 ppm .
  • X-ray crystallography : Resolves spatial arrangement of the chlorophenoxy side chain and hydrogen bonding patterns .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Solubility testing : Use phosphate-buffered saline (PBS) with <5% DMSO to assess compatibility with in vitro assays .

Q. How can solubility limitations be addressed during biological testing?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Buffered solutions (pH 7.4) improve stability for cell-based assays .

Advanced Research Questions

Q. How can contradictory results in biological activity be resolved?

Discrepancies often arise from batch-to-batch purity variations or assay conditions . Mitigation strategies include:

  • HPLC purity analysis : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
  • Dose-response normalization : Compare EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify off-target effects .
  • Statistical DOE (Design of Experiments) : Optimize variables like incubation time and temperature using factorial designs .

Q. What structural modifications enhance target specificity for anticancer applications?

  • Side-chain optimization : Replace the 4-chlorophenoxy group with fluorinated aryl derivatives to improve binding to kinase domains .
  • Bioisosteric replacement : Substitute the ester group (COOEt) with a carboxamide (CONH₂) to enhance metabolic stability .
  • SAR studies : Systematic variation of the butanoyl linker length (C3–C5) to balance potency and solubility .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases (PDB IDs: 5KIR, 1M17) .
  • MD simulations : Perform 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data .

Q. How can reaction yields be improved during scale-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for faster acylation .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of the ester group) .

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